ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate

Description

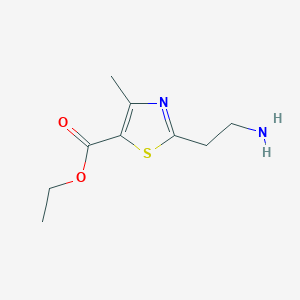

Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative characterized by a 2-aminoethyl substituent at the 2-position, a methyl group at the 4-position, and an ethoxycarbonyl moiety at the 5-position of the thiazole ring.

Properties

IUPAC Name |

ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-13-9(12)8-6(2)11-7(14-8)4-5-10/h3-5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUDCBMKSKBQFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)CCN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Post-Cyclization Alkylation Strategies

For substrates where direct cyclization fails to install the aminoethyl group, post-synthetic modification offers a viable alternative.

Method :

-

Synthesize ethyl 2-amino-4-methylthiazole-5-carboxylate via established protocols.

-

React the C2 amine with 1,2-dibromoethane in dimethylformamide (DMF) at 50°C for 12 h.

-

Quench with aqueous ammonia to yield the 2-aminoethyl derivative.

Challenges :

-

Regioselectivity : Competing alkylation at the thiazole nitrogen or ester oxygen necessitates careful stoichiometric control.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the target compound.

Industrial-Scale Process Considerations

Continuous Flow Reactor Optimization

Adopting continuous flow systems enhances reproducibility and safety for large-scale synthesis:

-

Reactor Setup :

-

Advantages :

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

-

HPLC Conditions : C18 column, acetonitrile/water (70:30), 1.0 mL/min, λ = 254 nm.

Comparative Evaluation of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or amides.

Reduction: Formation of alcohols.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate can be synthesized through various methods, often involving thiourea and ethyl 2-chloroacetoacetate as starting materials. A notable method includes the use of an ethyl acetate solution with sodium carbonate, allowing for a high yield of over 98% under mild conditions ( ). The compound has a molecular formula of C7H10N2O2S and a melting point ranging from 171°C to 180°C ( ).

Antineoplastic Properties

Research indicates that derivatives of this compound exhibit significant antileukemic activity against various human cancer cell lines. This activity is attributed to the compound's ability to interfere with cellular processes critical for cancer cell survival ( ).

Antiviral Activity

The compound has also been explored for its potential as an inhibitor of HIV-1 reverse transcriptase (RT). Its structural characteristics allow it to interact effectively with the binding sites of HIV-1 RT, making it a candidate for further development as an antiviral agent ( ).

Cancer Treatment

Given its antineoplastic properties, this compound is being researched as a potential therapeutic agent in cancer treatment. Studies have shown that it can induce apoptosis in cancer cells, making it a valuable compound for developing new anticancer drugs ( ).

HIV Treatment

The compound's ability to inhibit HIV-1 RT suggests its application in designing new antiretroviral therapies. Its effectiveness in preliminary studies indicates it could be part of combination therapies aimed at enhancing treatment efficacy against HIV ( ).

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Key Observations :

- Amino vs.

- Synthetic Efficiency: Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives are typically synthesized with yields >70% using acetylation or alkylation, whereas aryl-substituted analogs require more complex coupling steps .

Key Observations :

- Aminoethyl vs.

Physicochemical Properties

Key Observations :

- Aminoethyl Impact: The aminoethyl group likely increases water solubility compared to phenyl or benzimidazole substituents, as seen in analogs with hydrophilic side chains .

- Crystallography : X-ray data for related compounds (e.g., ) confirm planar thiazole rings and substituent orientations critical for molecular packing and stability.

Biological Activity

Ethyl 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its pharmacological properties. The thiazole moiety contributes to the compound's ability to interact with various biological targets, influencing cellular functions and pathways.

Antimicrobial Activity

Research indicates that compounds containing the thiazole structure exhibit notable antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. A study reported that derivatives of thiazole showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential application in treating infections caused by resistant strains .

Anticancer Properties

The anticancer potential of this compound has also been explored. Thiazole derivatives have been linked to cytotoxic activity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against human glioblastoma and melanoma cell lines .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | U251 (glioblastoma) | 10–30 | |

| This compound | WM793 (melanoma) | <10 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. It is believed to induce apoptosis in cancer cells by disrupting mitotic processes and promoting multipolar spindle formation in centrosome-amplified cells .

Case Study 1: Inhibition of HSET

A notable study investigated the compound's ability to inhibit HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. The compound showed micromolar inhibition in vitro, providing insights into its potential as a therapeutic agent for cancers characterized by centrosome amplification .

Case Study 2: Antifungal Activity

Another study evaluated the antifungal properties of thiazole derivatives similar to this compound. The results indicated effective inhibition against several fungal strains at concentrations as low as 50 µg/mL, highlighting the compound's versatility in combating both bacterial and fungal pathogens .

Q & A

Q. How can multi-parametric optimization balance scalability and functional group integrity?

- Methodological Answer : DoE (Design of Experiments) identifies critical parameters (e.g., temperature, catalyst loading). For scalable synthesis, ’s flow chemistry approach reduces exothermic risks while maintaining >90% yield. In-line FTIR monitors ester group integrity in real-time ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.